molecular formula C17H16O4 B1309320 Ethyl 2-(4-benzoylphenoxy)acetate CAS No. 51848-56-7

Ethyl 2-(4-benzoylphenoxy)acetate

Cat. No. B1309320
Key on ui cas rn: 51848-56-7
M. Wt: 284.31 g/mol
InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
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Patent
US05407971

Procedure details

This molecule is an important precursor for the synthesis of the multifunctional acetophenone and benzophenone crosslinking agents disclosed in this application. The ethyl-(4-benzoyl-phenoxy)acetate was prepared by refluxing a mixture of 100.0 grams (0.51 moles) 4-hydroxybenzophenone, 85.2 grams (0.51 moles) ethyl bromoacetate and 800 ml of 2-butanone (MEK) in the presence of an excess of potassium carbonate (209 grams or 1.5 moles). After three hours, the carbonate was filtered off and the MEK removed on a rotovapor. The residue was crystallized from isopropyl alcohol to yield a white, flaky product with a sharp melting point of 82° C. The structure was confirmed by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
85.2 g
Type
reactant
Reaction Step Two
Quantity
209 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)C.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[OH:24][C:25]1[CH:38]=[CH:37][C:28]([C:29]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[O:30])=[CH:27][CH:26]=1.Br[CH2:40][C:41]([O:43][CH2:44][CH3:45])=[O:42].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:44]([O:43][C:41](=[O:42])[CH2:40][O:24][C:25]1[CH:26]=[CH:27][C:28]([C:29](=[O:30])[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:37][CH:38]=1)[CH3:45] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
85.2 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
209 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
FILTRATION
Type
FILTRATION
Details
the carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
the MEK removed on a rotovapor
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to yield a white, flaky product with a sharp melting point of 82° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=C1)C(C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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